molecular formula C12H4Cl2F6N4OS B1672679 Fipronil CAS No. 120068-37-3

Fipronil

Cat. No.: B1672679
CAS No.: 120068-37-3
M. Wt: 437.1 g/mol
InChI Key: ZOCSXAVNDGMNBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fipronil is a broad-spectrum insecticide that primarily targets the GABA_A receptors and glutamate-gated chloride (GluCl) channels in insects . These receptors and channels play crucial roles in the insect’s central nervous system .

Mode of Action

This compound disrupts the insect’s central nervous system by blocking the ligand-gated ion channel of the GABA_A receptor and GluCl channels . This blocking action inhibits the normal function of these channels, leading to an overstimulation of the insect’s nerves and muscles . The specificity of this compound towards insects is believed to be due to its greater binding affinity for the GABA_A receptors of insects than those of mammals .

Biochemical Pathways

The metabolic reactions of this compound degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation vary, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles in different strains of bacteria and fungi .

Pharmacokinetics

From this reservoir, the drug is released for many weeks, accounting for its sustained activity against fleas and ticks . After administration, the oral bioavailability of this compound decreases while the biotransformation increases as the dose increases, revealing an enhancement of the first-pass effect and a fast metabolism in vivo .

Result of Action

The molecular and cellular effects of this compound include increased accumulation of triglycerides and neutral lipids by reducing fatty acid oxidation and increasing de novo lipogenesis . Changes are also observed in genes that control oxidative stress and the xenobiotic metabolism . These changes may enhance antigen-specific immunity by dysregulation of the negative regulation of GABAergic signaling on T cell immunity .

Action Environment

This compound is slightly soluble in water and more soluble in lipids, oils, proteins, and lipophilic organic solvents . In the soil, naturally occurring organisms break down this compound into smaller chemicals, and on the soil surface, this compound is broken down by sunlight . It can be quite persistent in soil systems but is less so in aquatic and sediment systems .

Biochemical Analysis

Biochemical Properties

Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . This causes hyperexcitation of contaminated insects’ nerves and muscles . The metabolic reactions of this compound degradation appear to be mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .

Cellular Effects

This compound has been shown to induce lung inflammation in vivo and cell death in vitro . It also disturbs antigen-specific immune responses by affecting GABAergic genes in vivo . In addition, it has been found to increase the accumulation of triglycerides and neutral lipids by reducing fatty acid oxidation and increasing de novo lipogenesis .

Molecular Mechanism

This compound’s mechanism of action is different from the conventional biochemical routes of previously known insecticides. It includes pyrethroids (sodium channel blockers), carbamates, and organophosphates (cholinesterase inhibitors), to which many insects/pests have evolved resistance .

Temporal Effects in Laboratory Settings

In a 30-day mesocosm experiment exposing native benthic aquatic invertebrates to this compound and four degradates, this compound compounds caused altered emergence and trophic cascades . This compound kills fleas and mites within 24 hours .

Dosage Effects in Animal Models

The acute oral LD50 of this compound is 97 mg/kg in rats and 95 mg/kg in mice. In a chronic study in dogs, this compound at 2 mg/kg/d caused clinical signs of neurotoxicity . The NOAEL of this compound is established at 5 mg/kg/d in rats and 0.2 mg/kg/d in dogs .

Metabolic Pathways

The metabolic reactions of this compound degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .

Transport and Distribution

Long-range transport and deposition of this compound may be considered negligible . This compound and its degradates are among the most common pesticide compounds detected in surface waters, often at concentrations that exceed aquatic life benchmarks .

Subcellular Localization

After dermal application, this compound spreads and sequesters in the lipids of the skin and hair follicles and continues to be released onto the skin and coat, resulting in residual activity against fleas and ticks for a month .

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
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InChI

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZOCSXAVNDGMNBV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F6N4OS
Record name FIPRONIL
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DSSTOX Substance ID

DTXSID4034609
Record name Fipronil
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Molecular Weight

437.1 g/mol
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Physical Description

Solid;, WHITE POWDER.
Record name Fipronil
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Solubility

In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor
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Density

1.477-1.626 at 20 °C
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Vapor Pressure

2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Fipronil is a second-generation phenilpirazol insecticide that is used in agriculture and veterinary medicine for protection against fleas, ticks, ants, cockroaches and other pests. The insecticide blocks the chloride channels associated with the gamma-amino butyric acid (GABA) receptors in mammals and the chloride channels associated with the GABA and glutamate (Glu) receptors in insects., GABA-gated chloride channel antagonists., MicroRNAs (miRNAs), which are a class of small noncoding RNAs, can modulate the expression of many protein-coding genes when an organism is exposed to an environmental chemical. We previously demonstrated that miR-155 was significantly downregulated in adult zebrafish (Danio rerio) in response to fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl) phenyl]-4-[(trifluoromethyl) sulphinyl]-1H-pyrazole-3-carbonitrile) exposure. However, the regulation of this miRNA's predicted target gene cyb561d2, which is a member of the cytochrome b561 (cyt b561) family involved in electron transfer, cell defence, and chemical stress, has not been experimentally validated to date. In this study, we evaluated the effects of fipronil on miR-155 and cyb561d2 in zebrafish. The expression of miR-155 was downregulated, whereas cyb561d2 was upregulated in both mRNA and protein level in a dose-dependent manner upon stimulation of fipronil. The dual luciferase report assay demonstrated that miR-155 interacted with cyb561d2 3'-untranslated regions (3'-UTR). The expression of cyb561d2 was reduced in both mRNA and protein levels when ZF4 cells were transfected with an miR-155 mimic, whereas its expression levels of both mRNA and protein were increased when endogenous miR-155 was inhibited by transfection with an miR-155 inhibitor. The results improved our understanding of molecular mechanism of toxicity upon fipronil exposure, and presents miR-155 as a potential novel toxicological biomarker for chemical exposure., Fipronil is the first phenylpyrazole insecticide widely used in controlling pests, including pyrethroid, organophosphate and carbamate insecticides. It is generally accepted that fipronil elicits neurotoxicity via interactions with GABA and glutamate receptors, although alternative mechanisms have recently been proposed. This study evaluates the genotoxicity of fipronil and its likely mode of action in Drosophila S2 cells, as an in vitro model. Fipronil administrated the concentration- and time-dependent S2 cell proliferation. Intracellular biochemical assays showed that fipronil-induced S2 cell apoptosis coincided with a decrease in the mitochondrial membrane potential and an increase reactive oxygen species generation, a significant decrease of Bcl-2 and DIAP1, and a marked augmentation of Cyt c and caspase-3. Because caspase-3 is the major executioner caspase downstream of caspase-9 in Drosophila, enzyme activity assays were used to determine the activities of caspase-3 and caspase-9. Our results indicated that fipronil effectively induced apoptosis in Drosophila S2 cells through caspase-dependent mitochondrial pathways., For more Mechanism of Action (Complete) data for Fipronil (7 total), please visit the HSDB record page.
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Color/Form

White solid

CAS No.

120068-37-3
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Melting Point

200-201 °C, 201 °C
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole (10.0 g) in dichloromethane (100 ml) was treated with m-chloroperbenzoic acid (4.5 g). After stirring overnight additional m-chloroperbenzoic acid (1.6 g) was added in 2 portions, and left for 2 days. The reaction product was diluted with ethyl acetate (30 ml) and then washed in turn with sodium sulphite solution (50 ml), sodium carbonate solution (50 ml) and with water (50 ml). After drying over magnesium sulphate, this was filtered and evaporated in vacuo. Purification by chromatography on silica eluting with dichloromethane gave 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulphinylpyrazole as a white solid (6.0 g), m.p. 200.5-201° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (1660 g, 14.5 mol) was added to a stirred solution of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (436 g, 1.03 mol) and boric acid (5 g, 0.08 mol) in a glass reactor at 12° C. Hydrogen peroxide (131.5 g of 35% w/w, 1.35 mol) was added over 2 hours whilst maintaining the temperature at 12° C., and the mixture kept at this temperature for a further 4-5 hours. When the transformation had reached 97-98%, or the amount of unwanted 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphonylpyrazole reached 2% (as judged by HPLC analysis), sulphur dioxide was added to quench any remaining hydrogen peroxide, and the mixture maintained at 10-18° C. for 0.5 hour. Chlorobenzene (370 g) was added and the mixture placed under reduced pressure (from 0.17 to 0.04 atmosphere) and heated to 47-50° C. with azeotropic distillation. A homogeneous fraction containing recovered trifluoroacetic acid was obtained. During the distillation additional chlorobenzene (1625 g) was added continuously in order to maintain a constant volume. At the end of the azeotropic distillation the reactor contents were maintained at 47-50° C. under reduced pressure (0.04 atmosphere), and a homogeneous fraction of chlorobenzene distilled. After release of the vacuum, the reactor was heated to 40° C., ethanol (207 g) and chlorobenzene (235 g) added, and the mixture heated to 80° C. with stirring to give a solution. On cooling to 40° C. the product crystallised. The reactor was placed under progressively reduced pressure (from 0.13 to 0.03 atmosphere) and the ethanol distilled at 40° C. The vacuum was released and the mixture cooled to 5° C. during 3.5 hours and left for a further 0.5 hour. The product was filtered off, washed with cold chlorobenzene, then with cold aqueous ethanol, then with water, and dried in vacuo at 135° C. to give the title compound (407.5 g), in a typical yield of 89% and purity of 95.5%.
Quantity
1660 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1625 g
Type
solvent
Reaction Step Five
Yield
89%

Retrosynthesis Analysis

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